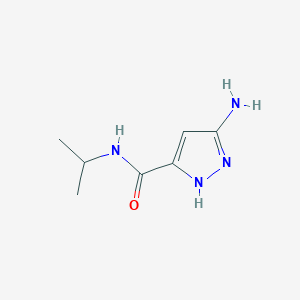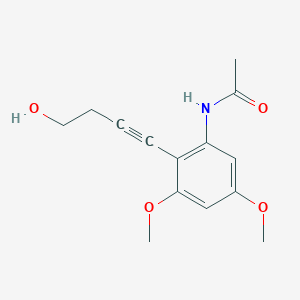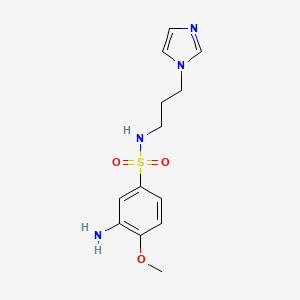
3-amino-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide is a compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal, ammonia, and formaldehyde.
Attachment of the propyl chain: The imidazole ring is then reacted with 1-bromo-3-chloropropane to introduce the propyl chain.
Sulfonamide formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-amino-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, further influencing its activity. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-imidazol-1-ylpropyl)-3,5-dinitrobenzamide
- 3-amino-N-(3-imidazol-1-ylpropyl)benzamide
Uniqueness
3-amino-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group on the benzene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C13H18N4O3S |
|---|---|
Molekulargewicht |
310.37 g/mol |
IUPAC-Name |
3-amino-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H18N4O3S/c1-20-13-4-3-11(9-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7,14H2,1H3 |
InChI-Schlüssel |
NDOOUDPAUAOKGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


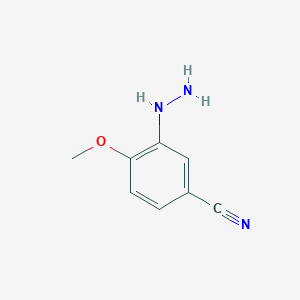
![N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide](/img/structure/B13878143.png)
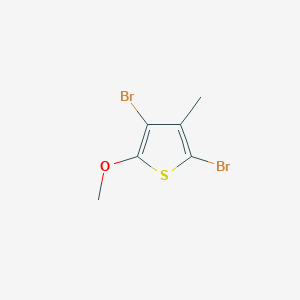
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)


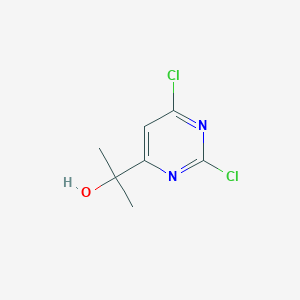

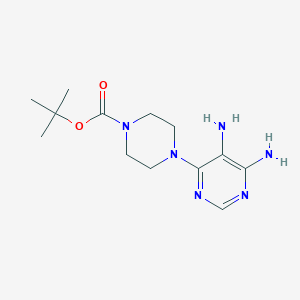
![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)

